N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide
CAS No.: 497060-23-8
Cat. No.: VC21493083
Molecular Formula: C13H11N3O3S2
Molecular Weight: 321.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497060-23-8 |
|---|---|
| Molecular Formula | C13H11N3O3S2 |
| Molecular Weight | 321.4g/mol |
| IUPAC Name | N-[[(4-hydroxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C13H11N3O3S2/c17-9-5-3-8(4-6-9)11(18)15-16-13(20)14-12(19)10-2-1-7-21-10/h1-7,17H,(H,15,18)(H2,14,16,19,20) |
| Standard InChI Key | WOYGPOJNRRXKKS-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O |
| Canonical SMILES | C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O |
Introduction
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is a complex organic compound with a molecular formula of C₁₃H₁₁N₃O₃S₂ and a molecular weight of 321.38 g/mol . This compound belongs to the class of thiophenecarboxamides, which are known for their diverse biological activities, including antimicrobial and antiproliferative properties.
Synthesis and Characterization
The synthesis of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide typically involves the reaction of thiophenecarboxylic acid derivatives with hydrazine-based compounds. Characterization is often performed using spectroscopic methods such as NMR and IR to confirm the molecular structure.
Biological Activities
While specific biological activity data for N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is limited, compounds with similar structures have shown promise as antimicrobial and antiproliferative agents. For instance, thiophene derivatives have been explored for their potential against various bacterial and fungal pathogens .
Research Findings and Future Directions
Given the potential of thiophene-based compounds in medicinal chemistry, further research on N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide could focus on its antimicrobial efficacy, cytotoxicity, and potential applications in drug development. Molecular docking studies could provide insights into its interaction with biological targets, guiding structural modifications to enhance activity.
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